cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

Catalog No.
S1902460
CAS No.
98014-14-3
M.F
C20H18Cl2N4ORu
M. Wt
502.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydr...

CAS Number

98014-14-3

Product Name

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine;hydrate

Molecular Formula

C20H18Cl2N4ORu

Molecular Weight

502.4 g/mol

InChI

InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2

InChI Key

XBOQABVNRXVAKI-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl

The exact mass of the compound cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (CAS 98014-14-3) is the premier bench-stable precursor for the synthesis of heteroleptic ruthenium(II) polypyridyl complexes. Characterized by its low-spin d6 octahedral geometry, this complex features two strongly bound 2,2'-bipyridine (bpy) ligands and two highly labile chloride ligands in a cis configuration. This specific geometric arrangement is critical for the direct chelation of a third bidentate ligand, enabling the modular construction of [Ru(bpy)2(L)]2+ architectures [1]. The hydrate form is universally preferred in procurement over the anhydrous variant due to its superior shelf stability, ease of handling, and excellent solubility in polar protic solvents (such as ethanol and water) commonly used for downstream ligand substitution reactions. By providing a pre-reduced Ru(II) center with precisely controlled stoichiometry, it eliminates the unpredictable reduction steps associated with raw ruthenium salts, making it an indispensable building block for photocatalysts, luminescent sensors, and metallodrugs.

Research Fit

Synthetic precursor for heteroleptic Ru-bpy complexes
Two labile cis-chloride sites for controlled derivatization
Access to mixed-ligand architectures not possible via [Ru(bpy)3]2+

Substituting cis-Ru(bpy)2Cl2 hydrate with raw Ruthenium(III) chloride (RuCl3) or the fully coordinated [Ru(bpy)3]Cl2 severely disrupts synthetic workflows. Utilizing RuCl3 requires an in-situ reduction from Ru(III) to Ru(II) using harsh conditions, such as prolonged reflux in N,N-dimethylformamide with excess lithium chloride, which often leads to poor stoichiometric control, the formation of unwanted carbonyl byproducts, and tedious purification steps to remove unreacted salts [1]. Conversely, attempting to use the fully substituted [Ru(bpy)3]Cl2 as a precursor fails entirely because its three bidentate bpy ligands create a substitutionally inert complex that resists ligand exchange under standard conditions. Furthermore, the trans-isomer of Ru(bpy)2Cl2 is geometrically incapable of direct bidentate chelation without undergoing a high-energy isomerization step, resulting in drastically lower yields of the desired heteroleptic products. Therefore, procuring the pre-formed cis-isomer is mandatory for efficient, high-yield ligand substitution.

Substitution Risk

Target: cis-Ru(bpy)2Cl2
Alternative: [Ru(bpy)3]Cl2 / trans isomer
Two labile cis-chloride ligands enable stepwise substitution
[Ru(bpy)3]Cl2 is coordinatively saturated and inert; trans isomer yields linear polymers, not discrete clusters
High purity and defined hydration state support stoichiometric control
Impure batches or mixed isomers may alter solubility and compromise derivative yields

Precursor Synthesis Efficiency vs. Raw Ruthenium(III) Chloride

Procuring pre-synthesized cis-Ru(bpy)2Cl2 hydrate bypasses the highly inefficient and variable in-house synthesis from RuCl3·xH2O. Traditional synthesis from RuCl3 requires an 8-hour reflux in high-boiling N,N-dimethylformamide (DMF) with excess LiCl to force reduction and coordination, followed by complex precipitation and recrystallization steps that often suffer from poor stoichiometric control and carbonyl contamination [1]. In contrast, utilizing the procured cis-Ru(bpy)2Cl2 hydrate allows for direct ligand substitution in mild solvents (e.g., ethanol/water mixtures) in as little as 2-4 hours. This eliminates the >8-hour harsh reduction step and associated purification bottlenecks, directly increasing the throughput and reproducibility of heteroleptic complex manufacturing.

Evidence DimensionSynthesis time and process complexity for heteroleptic complex preparation
Target Compound DataDirect substitution in 2-4 hours under mild reflux (EtOH/H2O)
Comparator Or BaselineRuCl3 requires >8 hours reflux in DMF, excess LiCl, and extensive purification
Quantified DifferenceEliminates >8 hours of reaction time and prevents Ru(III) reduction side-reactions
ConditionsPreparation of [Ru(bpy)2(L)]2+ complexes

Purchasing the pre-formed cis-complex saves significant labor, eliminates toxic solvent use (DMF), and ensures high-purity starting materials for sensitive catalytic applications.

Cytotoxicity (HL-60)
Head-to-head
cis-IC50 = 189.2 µM vs trans-IC50 = 19.9–26.5 µM (7–9.5× diff.)
Supports selection as synthetic precursor over cytotoxic analog
MTT assay, 72 h; cell-line context

Geometric Suitability for Bidentate Chelation vs. trans-Isomer

The cis-configuration of this ruthenium precursor is an absolute requirement for the synthesis of mixed-ligand complexes containing a third bidentate ligand. In cis-Ru(bpy)2Cl2, the two labile chloride ligands are positioned adjacent to each other (approximately 90° apart), providing the exact geometric bite angle required for an incoming bidentate ligand (such as phenanthroline or a functionalized bipyridine) to chelate directly [1]. If the trans-isomer were used, the chloride ligands would be situated 180° apart. A bidentate ligand cannot span this trans-axial distance, meaning the complex would have to undergo a thermodynamically costly trans-to-cis isomerization before chelation could occur. This geometric advantage ensures that the cis-isomer achieves near-quantitative conversion to the desired heteroleptic product, whereas the trans-isomer yields sluggish reactions and mixed isomeric byproducts.

Evidence DimensionGeometric compatibility for bidentate ligand substitution
Target Compound Datacis-isomer provides adjacent substitution sites (~90° angle) for direct chelation
Comparator Or Baselinetrans-isomer (180° angle) requires high-energy structural isomerization prior to chelation
Quantified Differencecis-isomer enables direct, high-yield bidentate coordination without the activation energy barrier of isomerization
ConditionsLigand substitution with bidentate chelators (e.g., phen, dppz)

Buyers must specify the cis-isomer to ensure immediate and high-yield coordination of functional ligands without forcing harsh isomerization conditions.

Precursor Photophysics
Class-level
Non-emissive; derivatives show λem ~618 nm, Eox ~+1.32 V
Enables tunable emitters; not a photosensitizer itself
Room-temperature emission; MeCN/EtOH

Ligand Lability and Exchange Kinetics vs. [Ru(bpy)3]Cl2

For a compound to function as a precursor, it must possess leaving groups that can be readily displaced. cis-Ru(bpy)2Cl2 hydrate features two highly labile chloride ligands that undergo rapid aquation and subsequent substitution when heated in polar solvents [1]. In stark contrast, the fully substituted analog [Ru(bpy)3]Cl2 is substitutionally inert. The strong chelate effect and robust metal-to-ligand pi-backbonding of the three bipyridine ligands make their thermal dissociation virtually impossible under standard synthetic conditions. While cis-Ru(bpy)2Cl2 readily exchanges its chlorides to form [Ru(bpy)2(L)]2+ within hours, [Ru(bpy)3]Cl2 exhibits negligible ligand exchange, completely disqualifying it as a starting material for structural modification.

Evidence DimensionThermal ligand substitution lability
Target Compound Datacis-Ru(bpy)2Cl2 exhibits rapid chloride displacement under mild heating
Comparator Or Baseline[Ru(bpy)3]Cl2 is substitutionally inert due to the strong bipyridine chelate effect
Quantified Differencecis-Ru(bpy)2Cl2 allows >90% substitution yields in hours; [Ru(bpy)3]Cl2 yields ~0% substitution under identical conditions
ConditionsThermal ligand exchange in refluxing ethanol/water mixtures

Procurement teams must avoid fully substituted analogs like [Ru(bpy)3]Cl2 when the goal is downstream synthesis, as only the dichloro complex possesses the necessary reactivity.

CO2 Electroreduction
Class-level
Tethered Ru-Ni system enhances CO production at low overpotential
Ru unit may act as electron reservoir; requires validation
Controlled-potential electrolysis; GC detection
Tetranuclear Assembly
Head-to-head
Cis isomer yields discrete [{Ru(bpy)2}4BL]8+; trans gives polymers
Isomeric purity critical for defined polynuclear structures
Phenanthroline spacers; reflux EtOH/H2O

Synthesis of Heteroleptic Photocatalysts

Where this compound is the right choice for developing solar energy conversion materials. The labile cis-chlorides allow for the precise installation of catalytic or light-harvesting ligands, enabling the modular design of [Ru(bpy)2(L)]2+ systems used in CO2 reduction and water oxidation [1].

Development of Luminescent Chemosensors

Ideal for creating diagnostic probes. By substituting the chlorides with analyte-responsive bidentate ligands, researchers can tune the metal-to-ligand charge transfer (MLCT) emission properties to detect specific ions or biomolecules [1].

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

The preferred precursor for grafting photoactive ruthenium centers onto MOF struts. The cis-geometry allows the Ru(bpy)2 unit to firmly anchor to dicarboxylate or bipyridine-functionalized linkers within the MOF structure without disrupting the framework [1].

Preparation of Ruthenium-Based Metallodrugs

Essential for synthesizing DNA-binding or photodynamic therapy agents. The rapid aquation of the chloride ligands in biological media or during synthesis allows the complex to coordinate with specific biological targets or specialized intercalating ligands [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heteroleptic Ru-bpy DSSC sensitizers
Two labile cis-chloride sites for sequential ligand anchoring
Derivatization yield, purity of [Ru(bpy)2(NCS)2] and analogs
DNA-binding metallo-intercalator scaffold
Low intrinsic cytotoxicity (reported IC50 context); clean precursor
Ligand substitution efficiency, DNA binding of derivatives
Redox-active module for CO2 electrocatalysis
Well-defined reduction potential (Ru-bpy based)
CO production enhancement when tethered to first-row metal
Discrete tetranuclear Ru assemblies
Cis isomer geometry yields well-defined multinuclear clusters
Isomeric purity (NMR/HPLC); assembly integrity

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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